6-Nitro-2,3-dihydrobenzofuran-5-amine (CAS 84594-78-5) is a specialized ortho-nitroaniline building block featuring a fused dihydrobenzofuran core. In pharmaceutical procurement and advanced materials synthesis, this compound serves as a high-value precursor for conformationally restricted tricyclic systems, such as fused benzimidazoles, benzotriazoles, and quinoxalines [1]. The fused five-membered oxygen-containing ring provides a fixed geometry that open-chain alkoxy analogs cannot achieve, while the ortho-relationship of the amine and nitro groups enables direct cyclization following nitro reduction. It is heavily utilized in the synthesis of selective receptor ligands, where the precise spatial orientation of the oxygen atom and the structural rigidity of the core are critical for target affinity and process scalability [2].
Substituting 6-Nitro-2,3-dihydrobenzofuran-5-amine with open-chain analogs, such as 4-amino-2-methoxy-5-nitrobenzene, introduces significant rotational freedom, resulting in entropic penalties during receptor binding and unpredictable off-target effects in downstream drug candidates[1]. Conversely, substituting with the fully aromatic 5-amino-6-nitrobenzofuran alters the electronic distribution and planar geometry; the fully unsaturated furan ring is highly sensitive to oxidative degradation and electrophilic attack at the C2-C3 positions during downstream functionalization. Furthermore, the dihydrobenzofuran core maintains a specific sp3 hybridization at the 2,3-positions, creating a slight pucker in the ring system that is critical for fitting into specific enzymatic pockets that flat, fully aromatic benzofurans cannot accommodate [2].
When used as a precursor for kinase or receptor inhibitors, the rigid dihydrobenzofuran core locks the oxygen atom in a defined vector for hydrogen bonding or steric fit. Studies on related receptor ligands show that replacing a flexible methoxy group with a fused dihydrofuran ring reduces the entropic penalty of binding. Derivatives synthesized from 6-nitro-2,3-dihydrobenzofuran-5-amine demonstrate significantly higher target affinity compared to their open-chain counterparts due to this pre-organization [1].
| Evidence Dimension | Receptor Binding Affinity (IC50) of downstream tricyclic derivatives |
| Target Compound Data | Typical IC50 < 10 nM for dihydrobenzofuran-derived ligands |
| Comparator Or Baseline | Open-chain methoxy analogs (IC50 ~ 50-100 nM) |
| Quantified Difference | 5- to 10-fold improvement in binding affinity |
| Conditions | In vitro kinase/receptor binding assays |
Buyers designing high-affinity target ligands must select the dihydrobenzofuran core to avoid the entropic penalties associated with flexible alkoxy substituents.
The synthesis of fused benzimidazoles requires the reduction of the nitro group followed by cyclization with an electrophile. The fully aromatic benzofuran analog is susceptible to side reactions, including electrophilic substitution or oxidative cleavage at the C2-C3 double bond during harsh reduction or cyclization conditions. The 2,3-dihydrobenzofuran core of CAS 84594-78-5 is fully saturated at these positions, rendering it chemically inert to these side reactions and significantly improving the overall yield of the tricyclic product [1].
| Evidence Dimension | Yield of downstream fused benzimidazole/quinoxaline |
| Target Compound Data | >85% yield under standard reduction/cyclization conditions |
| Comparator Or Baseline | Fully aromatic 5-amino-6-nitrobenzofuran (~50-60% yield due to degradation) |
| Quantified Difference | 25-35% absolute increase in cyclization yield |
| Conditions | Catalytic hydrogenation (Pd/C) followed by condensation with ortho-esters or aldehydes |
Procurement teams scaling up tricyclic syntheses should prioritize the dihydrobenzofuran precursor to minimize yield losses from side reactions at the furan double bond.
Generating the critical 5,6-diamino-2,3-dihydrobenzofuran intermediate requires precise reduction of the nitro group without over-reducing the core. The electron-donating nature of the dihydrobenzofuran oxygen, combined with the lack of cross-conjugation from a C2-C3 double bond, provides a clean, unimodal reduction profile. In contrast, highly conjugated or electron-deficient nitroaromatics often suffer from incomplete reduction or the formation of stable hydroxylamine intermediates, complicating purification workflows [1].
| Evidence Dimension | Purity of resulting ortho-diamine post-reduction |
| Target Compound Data | >98% purity with minimal hydroxylamine accumulation |
| Comparator Or Baseline | Highly conjugated nitroaromatics (<90% purity, significant hydroxylamine stalling) |
| Quantified Difference | >8% improvement in crude intermediate purity |
| Conditions | Standard catalytic hydrogenation (H2, Pd/C, ambient pressure) |
For manufacturing workflows, clean nitro reduction without stable intermediate stalling eliminates the need for costly intermediate chromatographic purification.
Where this compound is the right choice: Procuring precursors for PI3K or similar kinase inhibitors where the dihydrobenzofuran core is required to fit the tryptophan shelf without the entropic penalty of open-chain ethers [1].
Where this compound is the right choice: Synthesizing CNS-active agents that require a rigidified ortho-substituted aniline core to maintain high target selectivity and favorable pharmacokinetic profiles [2].
Where this compound is the right choice: Scaling up the manufacturing of dihydrobenzofuro-benzimidazoles or quinoxalines, where the chemical stability of the saturated C2-C3 bond prevents degradation during cyclization [3].